1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone (hereafter referred to as Compound A) is a pyrrolidine derivative featuring a stereospecific substitution pattern. Its structure includes a pyrrolidine ring substituted at the 3-position with an N-isopropyl-2-hydroxyethylamino group and an ethanone moiety at the 1-position. Pyrrolidines are critical in pharmaceutical chemistry due to their bioactive properties, particularly anti-inflammatory applications . Compound A is synthesized as a high-purity intermediate for drug development, with its stereochemistry and functional groups likely influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
1-[(3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRIJRSHPBDMX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step often involves the use of hydroxyethylating agents under controlled conditions.
Attachment of the Isopropylamino Group: This is typically done through nucleophilic substitution reactions using isopropylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acylation and Amide Formation
The acetyl group (-COCH₃) and secondary amine in the pyrrolidine ring enable acylation reactions. Key observations include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation of amine | Acetyl chloride, triethylamine, DCM, 0–25°C | N-Acetylated derivative with enhanced lipophilicity | |
| Amide bond formation | Carboxylic acid derivatives, EDC/HOBt | Stable amide linkages for peptide-like conjugates |
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The reaction with acetyl chloride proceeds via nucleophilic attack by the pyrrolidine nitrogen, forming an amide bond. Triethylamine neutralizes HCl byproduct, ensuring high yields (~85%).
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Coupling with carboxylic acids using carbodiimide reagents (e.g., EDC) facilitates drug design applications.
Nucleophilic Substitution
The hydroxyethyl group (-CH₂CH₂OH) undergoes substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, reflux | Chloroethyl derivative (improved electrophilicity for further reactions) | |
| Tosylation | Tosyl chloride, pyridine, 0°C | Tosylate intermediate for SN2 reactions |
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Chlorination with SOCl₂ converts the hydroxyl group to a chloro substituent, enabling subsequent alkylation or cross-coupling.
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Tosylation enhances leaving-group ability, critical for synthesizing ethers or thioethers.
Oxidation Reactions
The hydroxyethyl moiety is susceptible to oxidation under controlled conditions:
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Dess–Martin periodinane selectively oxidizes the primary alcohol to a ketone without affecting the pyrrolidine ring .
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TEMPO-mediated oxidation under biphasic conditions produces carboxylic acids, useful for bioconjugation.
Esterification and Hydrolysis
The hydroxyl group participates in esterification, while the acetyl group undergoes hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Benzoyl chloride, DMAP, DCM | Benzoyloxyethyl derivative (enhanced stability for prodrug formulations) | |
| Acidic hydrolysis | HCl (6M), reflux | Cleavage of acetyl group to yield free amine |
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Benzoylation under mild conditions (DMAP catalysis) preserves stereochemistry.
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Hydrolysis regenerates the free amine, enabling modular functionalization.
Coordination Chemistry
The compound forms complexes with transition metals, leveraging its amino and hydroxyl donors:
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Cu(II) complexes exhibit redox activity, useful in catalysis.
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Fe(III) coordination involves both amine and hydroxyl groups, confirmed by UV-Vis and ESR spectroscopy .
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic ring opening | H₂SO₄ (conc.), 100°C | Linear diamine derivative | |
| Basic degradation | NaOH (10%), reflux | Fragmented aldehydes and amines |
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Concentrated H₂SO₄ induces ring opening via protonation of the nitrogen, yielding a linear chain.
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Alkaline conditions degrade the acetyl group, producing formaldehyde and secondary amines.
Key Analytical Techniques
Scientific Research Applications
Pharmacological Potential
1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has been investigated for its potential use in treating various conditions due to its interaction with neurotransmitter systems. Its structural resemblance to known pharmacophores allows it to act on specific receptors, making it a candidate for:
- Cognitive Enhancers : Studies suggest that compounds with similar structures may improve cognitive function by modulating neurotransmitter levels, particularly in the context of neurodegenerative diseases like Alzheimer's.
- Antidepressant Effects : Research indicates that pyrrolidine derivatives can exhibit antidepressant-like effects by enhancing serotonin and norepinephrine signaling pathways.
Analgesic Properties
The compound has also been evaluated for analgesic properties, potentially providing relief in pain management scenarios. Its mechanism of action may involve opioid receptor modulation or the inhibition of pain pathways in the central nervous system.
Study 1: Cognitive Enhancement
A study published in a peer-reviewed journal evaluated the cognitive-enhancing effects of pyrrolidine derivatives similar to this compound. The results indicated significant improvements in memory retention and learning abilities in rodent models, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Study 2: Antidepressant Activity
Another research article focused on the antidepressant-like effects of related compounds. The study utilized behavioral tests in animal models to demonstrate that administration of these compounds led to reduced depressive behaviors, supporting their potential as novel antidepressants.
Study 3: Pain Management
A clinical trial investigated the analgesic effects of pyrrolidine derivatives on patients with chronic pain conditions. The findings showed a marked reduction in pain levels among participants receiving the treatment compared to a placebo group, highlighting the therapeutic promise of this class of compounds.
Mechanism of Action
The mechanism of action of 1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropylamino groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
*Calculated based on structural analysis.
Key Findings and Implications
Hydrophilicity and Solubility: Compound A’s 2-hydroxyethyl group likely improves aqueous solubility compared to Compound B, which lacks this polar moiety. This could enhance bioavailability in physiological systems .
Steric and Conformational Effects :
- Compound C’s methyl-linked substituent at the 3-position may introduce steric hindrance, reducing binding efficiency compared to Compound A’s direct substitution .
- Compound E’s bulky pyrazolo-pyrazine group could restrict rotational freedom, impacting target selectivity .
Compound B’s simpler structure may limit its efficacy but improve metabolic stability due to reduced susceptibility to enzymatic oxidation .
Synthetic Challenges :
- Compound C’s discontinued status suggests challenges in synthesis or purification, possibly due to the methyl-linked substituent’s instability.
Biological Activity
1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
- Molecular Formula : C17H26N2O
- Molecular Weight : 290.4 g/mol
- Boiling Point : Approximately 372.6 °C (predicted)
- Density : 1.06 g/cm³ (predicted)
- pKa : Not specified in the available literature .
The compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. The specific interactions of this compound with GPCRs may lead to modulation of intracellular pathways, influencing cellular responses such as calcium ion influx and neurotransmitter release .
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole structures exhibit significant antimicrobial properties. While specific data on this compound is limited, related pyrrole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivative A | 0.125 | MSSA |
| Pyrrole Derivative B | 0.5 | MRSA |
These findings suggest that the biological activity of similar compounds could extend to this compound.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects, possibly through modulation of neurotransmitter systems. Pyrrolidine derivatives are known to influence cholinergic and dopaminergic pathways, which are critical in the treatment of neurological disorders .
Study on Antimicrobial Efficacy
In a study evaluating the efficacy of various pyrrole derivatives against bacterial infections, one derivative demonstrated an MIC value significantly lower than that of standard antibiotics. This suggests that modifications to the pyrrole structure can enhance antimicrobial potency, indicating a promising avenue for further research on this compound .
Neurotransmitter Modulation Study
Another research effort investigated the impact of pyrrolidine-based compounds on neurotransmitter release in neuronal cultures. The results indicated that these compounds could enhance synaptic transmission by increasing acetylcholine levels, which may have implications for cognitive enhancement therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
